5,7-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide 5,7-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide
Brand Name: Vulcanchem
CAS No.: 6059-27-4
VCID: VC0193172
InChI: InChI=1S/C30H26BrCl2FN2O5/c1-28(2,3)36-24(38)18-10-9-17-20(22(18)25(36)39)13-29(32)26(40)35(16-7-5-15(34)6-8-16)27(41)30(29,33)23(17)19-12-14(31)4-11-21(19)37/h4-9,11-12,18,20,22-23,37H,10,13H2,1-3H3
SMILES: CC(C)(C)N1C(=O)C2CC=C3C(C2C1=O)CC4(C(=O)N(C(=O)C4(C3C5=C(C=CC(=C5)Br)O)Cl)C6=CC=C(C=C6)F)Cl
Molecular Formula: C30H26BrCl2FN2O5
Molecular Weight: 664.3 g/mol

5,7-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide

CAS No.: 6059-27-4

VCID: VC0193172

Molecular Formula: C30H26BrCl2FN2O5

Molecular Weight: 664.3 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

5,7-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide - 6059-27-4

Description

5,7-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide is a chemical compound with the molecular formula C8H6Cl2N2O2S . It is also known by the CAS number 6059-27-4 . This compound has a molecular weight of 265.12 g/mol . 5,7-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide is used for studying hypertension and congestive ailments .

Other similar compounds include Diazoxide, which has a CAS No. 364-98-7 and a molecular weight of 230.67 . Another related compound is 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide, which has a molecular weight of 265.12 g/mol and the molecular formula C8H6Cl2N2O2S . Its synonyms include 6,7-Dichloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide and 6,7-dichloro-3-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide .

CAS No. 6059-27-4
Product Name 5,7-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide
Molecular Formula C30H26BrCl2FN2O5
Molecular Weight 664.3 g/mol
IUPAC Name 6-(5-bromo-2-hydroxyphenyl)-2-tert-butyl-6a,9a-dichloro-8-(4-fluorophenyl)-3a,4,6,10,10a,10b-hexahydroisoindolo[5,6-e]isoindole-1,3,7,9-tetrone
Standard InChI InChI=1S/C30H26BrCl2FN2O5/c1-28(2,3)36-24(38)18-10-9-17-20(22(18)25(36)39)13-29(32)26(40)35(16-7-5-15(34)6-8-16)27(41)30(29,33)23(17)19-12-14(31)4-11-21(19)37/h4-9,11-12,18,20,22-23,37H,10,13H2,1-3H3
Standard InChIKey WYQRWPPAZDXKBN-UHFFFAOYSA-N
SMILES CC(C)(C)N1C(=O)C2CC=C3C(C2C1=O)CC4(C(=O)N(C(=O)C4(C3C5=C(C=CC(=C5)Br)O)Cl)C6=CC=C(C=C6)F)Cl
Canonical SMILES CC(C)(C)N1C(=O)C2CC=C3C(C2C1=O)CC4(C(=O)N(C(=O)C4(C3C5=C(C=CC(=C5)Br)O)Cl)C6=CC=C(C=C6)F)Cl
Purity > 95%
PubChem Compound 5223604
Last Modified Apr 15 2024

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